Methyl 2-iodobenzothiophene-5-carboxylate
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Overview
Description
Methyl 2-iodobenzothiophene-5-carboxylate is a chemical compound with the molecular formula C10H7IO2S and a molecular weight of 318.13 g/mol . It is a yellow solid at room temperature . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
The synthesis of Methyl 2-iodobenzothiophene-5-carboxylate typically involves the iodination of benzothiophene derivatives. One common method includes the reaction of 2-bromobenzothiophene with iodine in the presence of a suitable catalyst to form 2-iodobenzothiophene. This intermediate is then subjected to esterification with methanol and a carboxylating agent to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-iodobenzothiophene-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-iodobenzothiophene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-iodobenzothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can vary but often include modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Methyl 2-iodobenzothiophene-5-carboxylate can be compared with other benzothiophene derivatives, such as:
Methyl 2-bromobenzothiophene-5-carboxylate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Methyl 2-chlorobenzothiophene-5-carboxylate:
Methyl 2-fluorobenzothiophene-5-carboxylate: The presence of a fluorine atom imparts unique characteristics, making it suitable for specific applications.
Properties
Molecular Formula |
C10H7IO2S |
---|---|
Molecular Weight |
318.13 g/mol |
IUPAC Name |
methyl 2-iodo-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)6-2-3-8-7(4-6)5-9(11)14-8/h2-5H,1H3 |
InChI Key |
PJYSHTIDDRMDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=C2)I |
Origin of Product |
United States |
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